(4-Cyclopropylmethoxypyrazol-1-yl)-acetic acid
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Overview
Description
(4-Cyclopropylmethoxypyrazol-1-yl)-acetic acid: is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound features a cyclopropylmethoxy group attached to the pyrazole ring, which is further connected to an acetic acid moiety. Due to its unique structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Cyclopropylmethoxypyrazol-1-yl)-acetic acid typically involves multiple steps, starting with the formation of the pyrazole core. One common approach is the reaction of hydrazine with β-keto esters or β-diketones to form the pyrazole ring. Subsequent functionalization introduces the cyclopropylmethoxy group and the acetic acid moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
(4-Cyclopropylmethoxypyrazol-1-yl)-acetic acid: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed to convert the compound into its reduced forms, typically using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions can introduce different functional groups into the pyrazole ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and various organic peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., alkyl halides), and strong bases.
Major Products Formed:
Oxidation: Various oxidized derivatives, including carboxylic acids and ketones.
Reduction: Reduced forms of the compound, such as alcohols and amines.
Substitution: Substituted pyrazoles with different functional groups.
Scientific Research Applications
(4-Cyclopropylmethoxypyrazol-1-yl)-acetic acid: has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, including inflammation and pain.
Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.
Mechanism of Action
The mechanism by which (4-Cyclopropylmethoxypyrazol-1-yl)-acetic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(4-Cyclopropylmethoxypyrazol-1-yl)-acetic acid: can be compared with other similar pyrazole derivatives, such as:
Pyrazole: The simplest pyrazole derivative, lacking additional functional groups.
Methylpyrazole: A pyrazole derivative with a methyl group attached to the ring.
Hydroxypyrazole: A pyrazole derivative with a hydroxyl group attached to the ring.
Uniqueness: What sets this compound apart from these similar compounds is the presence of the cyclopropylmethoxy group, which imparts unique chemical and biological properties
Properties
IUPAC Name |
2-[4-(cyclopropylmethoxy)pyrazol-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c12-9(13)5-11-4-8(3-10-11)14-6-7-1-2-7/h3-4,7H,1-2,5-6H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTFLLMPPFLQMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CN(N=C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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